molecular formula C19H11Cl4N3O B2681307 3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-41-7

3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2681307
CAS No.: 338774-41-7
M. Wt: 439.12
InChI Key: PCGYFJBNYXMFBX-UHFFFAOYSA-N
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Description

3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic compound that features a benzimidazole core substituted with dichlorobenzyl and pyridinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride.

    Formation of Pyridinone Ring: The pyridinone ring can be formed by cyclization reactions involving appropriate precursors such as 2-pyridone derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce reduced benzimidazole derivatives.

Scientific Research Applications

3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Biology: It is used in biological assays to study its effects on various cellular processes and pathways.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and materials science research.

Mechanism of Action

The mechanism of action of 3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl Alcohol: Known for its antiseptic properties.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Used as an oxidizing agent in organic synthesis.

    Benzimidazole Derivatives: Various derivatives are studied for their biological activities.

Uniqueness

3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is unique due to its combination of a benzimidazole core with dichlorobenzyl and pyridinone groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research applications.

Properties

IUPAC Name

3-[5,6-dichloro-1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl4N3O/c20-12-4-1-5-13(21)11(12)9-26-17-8-15(23)14(22)7-16(17)25-18(26)10-3-2-6-24-19(10)27/h1-8H,9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGYFJBNYXMFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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